molecular formula C11H6ClFO B3042321 5-Fluoro-1-naphthoyl chloride CAS No. 56886-73-8

5-Fluoro-1-naphthoyl chloride

Cat. No.: B3042321
CAS No.: 56886-73-8
M. Wt: 208.61 g/mol
InChI Key: CESIOMSCHMEAMZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-naphthoyl chloride is an organic compound with the molecular formula C11H6ClFO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 5th position and a carbonyl chloride group is attached to the 1st position.

Mechanism of Action

Target of Action

5-Fluoro-1-naphthoyl chloride, also known as 5-fluoronaphthalene-1-carbonyl chloride, is a compound that has been found to have significant interactions with certain targets in the body. The primary targets of this compound are believed to be related to the pyrimidine synthesis pathway . Specifically, it is thought to interfere with the function of the enzyme thymidylate synthase , which plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of thymidylate synthase . By blocking the action of this enzyme, the compound effectively interrupts the synthesis of pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption can lead to a halt in cell division and growth, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Notably, it impacts the pyrimidine synthesis pathway by inhibiting the function of thymidylate synthase . Additionally, non-coding RNAs, which play a central role in the response of patients to the compound, can affect cell response through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . These transcripts can sensitize tumor cells to treatment by modulating multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in understanding its bioavailability. For a related compound, 5-fluorouracil, approximately 7% to 20% of the parent drug is excreted unchanged in the urine within 6 hours, with over 90% excreted in the first hour .

Result of Action

The primary result of the action of this compound is the disruption of DNA synthesis, leading to a halt in cell division and growth . This can result in the death of rapidly dividing cells, such as cancer cells . The compound’s interaction with non-coding RNAs can also modulate various aspects of cell behavior, potentially sensitizing cells to treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-naphthoyl chloride typically involves the chlorination of 5-fluoro-1-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-naphthoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-1-naphthoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-1-naphthoyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

5-fluoronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESIOMSCHMEAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279351
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56886-73-8
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56886-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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